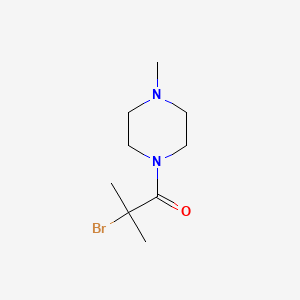

2-Bromo-2-methyl-1-(4-methylpiperazin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

2-bromo-2-methyl-1-(4-methylpiperazin-1-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17BrN2O/c1-9(2,10)8(13)12-6-4-11(3)5-7-12/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AACCZJLHKXGEHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)N1CCN(CC1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20694985 | |

| Record name | 2-Bromo-2-methyl-1-(4-methylpiperazin-1-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1225950-57-1 | |

| Record name | 2-Bromo-2-methyl-1-(4-methylpiperazin-1-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-Bromo-2-methyl-1-(4-methylpiperazin-1-yl)propan-1-one is a chemical compound that has garnered attention for its potential biological activities. This compound is characterized by a bromoacetyl group and a piperazine moiety, which contribute to its reactivity and interaction with biological systems. The following sections detail its synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methylpiperazine with bromoacetyl bromide under controlled conditions. This reaction can be summarized as follows:

This synthetic route is crucial for obtaining high yields and purity, which are necessary for subsequent biological evaluations.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of derivatives related to this compound. For instance, a study reported that certain derivatives exhibited significant antibacterial effects against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values ranged from 0.22 to 0.25 μg/mL, indicating potent antimicrobial activity .

Table 1: Antimicrobial Activity of Derivatives

| Compound | MIC (μg/mL) | MBC (μg/mL) | Biofilm Inhibition (%) |

|---|---|---|---|

| Derivative 7b | 0.22 | 0.25 | Significant reduction |

| Ciprofloxacin | - | - | Control |

Enzyme Inhibition

The compound has also been investigated for its role as an enzyme inhibitor. Specifically, it has shown activity against DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR . This suggests that the compound may interfere with critical biochemical pathways involved in bacterial replication and metabolism.

The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic sites on target proteins, leading to enzyme inhibition or modification of protein function. The presence of the bromoacetyl group allows for nucleophilic substitution reactions, which can alter the activity of specific enzymes involved in cellular processes.

Study on Antimicrobial Efficacy

A study published in the American Chemical Society evaluated various derivatives of compounds similar to this compound for their antimicrobial properties. The researchers found that certain derivatives not only inhibited bacterial growth but also demonstrated significant antibiofilm activity, outperforming traditional antibiotics like ciprofloxacin in biofilm reduction assays .

Structure–Activity Relationship (SAR)

Another important aspect of research surrounding this compound involves its structure–activity relationship (SAR). By modifying the piperazine ring or substituting different groups on the bromoacetyl moiety, researchers have been able to identify compounds with enhanced biological activities. These modifications are critical for optimizing therapeutic efficacy while minimizing potential toxicity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares the target compound with structurally related analogs, emphasizing substituent effects, synthesis methods, and applications:

Preparation Methods

Brominated Alkyl Ketone Preparation

- Starting from isobutyryl chloride or isobutyryl bromide, bromination is performed to place the bromine atom alpha to the carbonyl group.

- A typical bromination involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent.

- The reaction is carried out in an inert solvent such as dichloromethane or dichloroethane at low temperatures (around 0–5 °C) to prevent side reactions.

- The brominated intermediate is purified by extraction and recrystallization.

Nucleophilic Substitution with N-Methylpiperazine

- The brominated ketone intermediate is then reacted with N-methylpiperazine.

- The reaction is conducted in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF) to facilitate nucleophilic attack.

- Mild heating (around 40–60 °C) is applied to promote substitution.

- The reaction mixture is monitored by TLC or HPLC for completion.

- After reaction completion, the product is isolated by aqueous workup and purified via recrystallization or chromatography.

Representative Reaction Scheme

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Isobutyryl bromide + Bromine or NBS (in DCE or DCM, 0–5 °C) | Alpha-bromination of isobutyryl bromide to form brominated ketone intermediate |

| 2 | Brominated ketone + N-methylpiperazine (in DMF or MeCN, 40–60 °C) | Nucleophilic substitution to attach the 4-methylpiperazinyl group |

Research Findings and Yield Data

- The bromination step typically yields the alpha-brominated ketone intermediate in 70–80% yield when controlled conditions are maintained.

- Subsequent nucleophilic substitution with N-methylpiperazine proceeds with high efficiency, often exceeding 85% yield , producing the target compound with high purity.

- Purification by recrystallization from ethanol or ethyl acetate is effective in obtaining analytically pure samples.

Comparative Notes on Related Compounds

- Similar compounds such as 3-Bromo-1-(4-methylpiperazin-1-yl)propan-1-one hydrobromide are synthesized by bromination of the corresponding ketone followed by nucleophilic substitution with methylpiperazine, but differ in the position of bromination and chain length.

- The presence of the methyl group on the piperazine ring influences the reactivity and biological properties of the final compound.

Data Table Summarizing Preparation Parameters

Q & A

Basic: What are the most reliable synthetic routes for 2-bromo-2-methyl-1-(4-methylpiperazin-1-yl)propan-1-one?

Methodological Answer:

The synthesis typically involves two key steps:

Acylation : Prepare the brominated ketone precursor (e.g., 2-bromo-2-methylpropan-1-one) via bromination of a methyl-substituted propanone using bromine in acetic acid or N-bromosuccinimide (NBS) under catalytic conditions .

Nucleophilic Substitution : React the brominated intermediate with 4-methylpiperazine in a polar aprotic solvent (e.g., dichloromethane or THF) at 50–80°C. Potassium carbonate is often used as a base to deprotonate the piperazine, enhancing nucleophilicity .

Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-substitution.

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use H and C NMR to confirm the presence of the 4-methylpiperazine moiety (e.g., signals at δ ~2.5–3.5 ppm for piperazine protons) and the quaternary brominated carbon.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak ([M+H]) and isotopic pattern consistent with bromine (Br/Br).

- IR Spectroscopy : Identify the carbonyl stretch (~1700 cm) and C-Br vibration (~600 cm) .

Advanced: How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic properties?

Methodological Answer:

- Crystallization : Grow single crystals via slow evaporation in a solvent system (e.g., ethanol/water).

- Data Collection : Use a diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Employ SHELXL for structure refinement. Key parameters include bond lengths (C-Br: ~1.93 Å) and angles (C-C-Br: ~110°). Validate with R-factors (<5%) and electron density maps .

Advanced: What strategies optimize the nucleophilic substitution step with 4-methylpiperazine?

Methodological Answer:

- Solvent Optimization : Use DMF or DMSO to enhance piperazine solubility and reactivity.

- Catalysis : Add catalytic KI (Finkelstein conditions) to accelerate bromide displacement.

- Temperature Control : Maintain 60–70°C to balance reaction rate and byproduct formation.

- Workup : Extract unreacted piperazine with dilute HCl, followed by neutralization .

Advanced: How do electronic effects of the 4-methylpiperazine group influence reactivity?

Methodological Answer:

The methyl group on piperazine:

- Enhances Basicity : Increases nucleophilicity of the piperazine nitrogen, facilitating substitution.

- Modulates Electron Density : Electron-donating methyl group stabilizes intermediates in reactions (e.g., Michael additions).

- Steric Effects : Mild steric hindrance may reduce unwanted dimerization. Validate via DFT calculations (e.g., Mulliken charges on N atoms) .

Advanced: How can researchers analyze contradictory data in biological activity studies?

Methodological Answer:

- Dose-Response Curves : Test across a wide concentration range (nM–µM) to identify non-linear effects.

- Assay Validation : Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm target binding.

- Control Experiments : Include piperazine-free analogs to isolate the role of the 4-methylpiperazine group.

- Statistical Analysis : Apply ANOVA or Bayesian modeling to assess significance of outliers .

Advanced: What computational methods predict the compound’s pharmacokinetic properties?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate membrane permeability using lipid bilayer models (e.g., CHARMM-GUI).

- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (~2.5), aqueous solubility, and CYP450 inhibition.

- Docking Studies : Model interactions with targets (e.g., kinases) via AutoDock Vina, focusing on piperazine H-bonding and hydrophobic contacts .

Basic: How is compound stability assessed under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies : Expose to acidic (HCl, pH 2), basic (NaOH, pH 12), and oxidative (HO) conditions at 40–60°C for 24–72 hours.

- Analytical Monitoring : Use HPLC-PDA to track degradation products (e.g., hydrolysis of the ketone or piperazine ring opening).

- Kinetic Analysis : Calculate half-life (t) via Arrhenius plots to predict shelf-life .

Advanced: What structural analogs are critical for structure-activity relationship (SAR) studies?

Methodological Answer:

- Piperazine Modifications : Replace 4-methyl with cyclopropyl or benzyl groups to assess steric/electronic effects.

- Bromine Substitution : Compare with chloro or iodo analogs to evaluate halogen bonding.

- Ketone Alternatives : Synthesize thioketone or amide derivatives to probe carbonyl necessity.

- Biological Testing : Screen analogs in enzyme inhibition assays (IC values) and cytotoxicity models .

Advanced: How can researchers mitigate challenges in scaling up synthesis?

Methodological Answer:

- Flow Chemistry : Implement continuous flow reactors for bromination and substitution steps to improve yield and safety.

- Catalyst Recycling : Use immobilized bases (e.g., polymer-supported KCO) to reduce waste.

- Process Analytical Technology (PAT) : Integrate in-line FTIR or Raman spectroscopy for real-time monitoring.

- Byproduct Management : Optimize solvent systems (e.g., switch from DCM to MeCN) to simplify purification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.